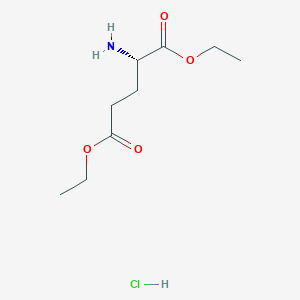

L-天冬氨酸二乙酯盐酸盐

描述

L-Aspartic acid diethyl ester hydrochloride is a chemical compound with the molecular formula C8H16ClNO4 . It is commonly used in laboratory chemicals .

Synthesis Analysis

The synthesis of L-Aspartic acid diethyl ester hydrochloride involves protease catalysis to convert L-aspartate diethyl ester (Et 2-Asp) to oligo(β-ethyl-α-aspartate), oligo(β-Et-α-Asp). Comparative studies of protease activity for oligo(β-Et-α-Asp) synthesis revealed α-chymotrypsin to be the most efficient .Molecular Structure Analysis

The IUPAC name for L-Aspartic acid diethyl ester hydrochloride is 1,4-diethyl 2-aminobutanedioate hydrochloride . The InChI Key is AJOXZAAREAYBQR-UHFFFAOYNA-N .Physical And Chemical Properties Analysis

L-Aspartic acid diethyl ester hydrochloride has a molecular weight of 225.670 and a density of 1.102g/cm3 . The compound is a solid at room temperature .科学研究应用

羟基凝胶合成:L-天冬氨酸用于基于淀粉的新型天然羟基凝胶的合成。这些羟基凝胶表现出温度响应性膨胀行为、pH敏感性和超吸水性,使它们成为传递系统中的潜在载体(Vakili & Rahneshin, 2013)。

法医科学应用:蛋白质中D-和L-天冬氨酸的对映异构体比例被法医科学家用来估计死亡年龄,而氢氧脯氨酸在人类牙本质中的气相色谱分析中的干扰是这一背景下的一个重要考虑因素(Waite, Collins, & van Duin, 1999)。

聚合过程:L-天冬氨酸二乙酯盐酸盐用于大量聚合过程,主要产生通过链生长机制控制的α-连接聚(L-天冬氨酸) (Totsingan, Centore, & Gross, 2017)。

寡肽合成:它用于在苯中从L-天冬氨酸和L-谷氨酸酯合成寡肽,展示底物特异性和寡聚产物组成的变化(Uemura et al., 1990)。

蛋白质甲基化研究:从甲基化的人类红细胞膜的蛋白质水解产物中鉴定出天冬氨酸β-[3H]甲酯,表明天冬氨酸残基是蛋白质甲基化的主要位点(Janson & Clarke, 1980)。

色谱分析:它参与了反相液相色谱对α-阿斯巴甜和其降解产物的等温分离的优化策略,这对于饮食食品质量至关重要(Demiralay & Özkan, 2004)。

生物成像的聚酯纳米组装体:基于L-天冬氨酸的两性聚酯纳米组装体被设计为一种酶降解的荧光共振能量转移(FRET)探针,用于癌细胞中的活细胞生物成像(Saxena, Pradeep, & Jayakannan, 2019)。

安全和危害

属性

IUPAC Name |

diethyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOXZAAREAYBQR-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid diethyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

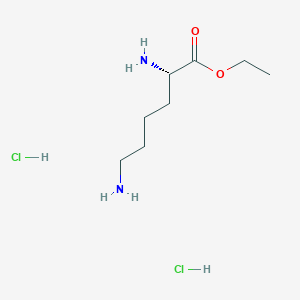

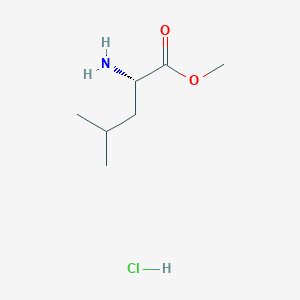

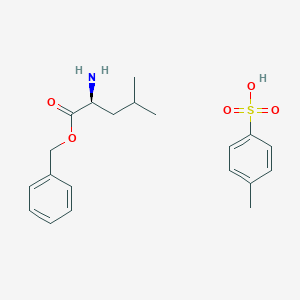

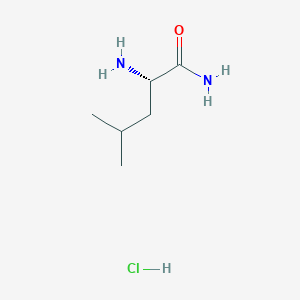

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。